molecular formula C5H5BrN2 B113584 4-Bromo-5-methylpyrimidine CAS No. 1257851-33-4

4-Bromo-5-methylpyrimidine

Cat. No.: B113584
CAS No.: 1257851-33-4
M. Wt: 173.01 g/mol
InChI Key: LBDNAUFGRFTNFC-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrimidine, where a bromine atom is substituted at the fourth position and a methyl group at the fifth position. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

4-Bromo-5-methylpyrimidine is utilized in various scientific research applications:

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 5-methylpyrimidine. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylpyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies on its mechanism are ongoing to fully elucidate its interactions at the molecular level .

Comparison with Similar Compounds

  • 4-Chloro-5-methylpyrimidine
  • 4-Fluoro-5-methylpyrimidine
  • 4-Iodo-5-methylpyrimidine

Comparison: 4-Bromo-5-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4-bromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDNAUFGRFTNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616354
Record name 4-Bromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257851-33-4
Record name 4-Bromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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